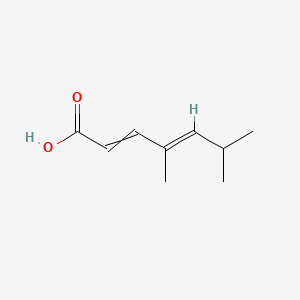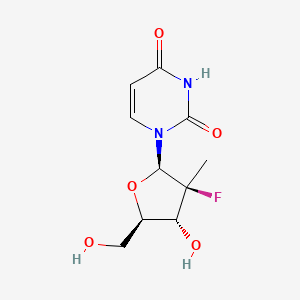![molecular formula C12H19N3O2 B13858701 N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide](/img/structure/B13858701.png)
N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an aminophenyl group and a methoxyethyl(methyl)amino group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroaniline, 2-methoxyethylamine, and acetic anhydride.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 3-aminophenyl compound is then acylated with acetic anhydride to form the acetamide derivative.
Amine Substitution: Finally, the acetamide derivative is reacted with 2-methoxyethylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function.
類似化合物との比較
Similar Compounds
- N-(3-aminophenyl)-2-(dimethylamino)acetamide
- N-(4-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide
- N-(3-aminophenyl)-2-[2-ethoxyethyl(methyl)amino]acetamide
Uniqueness
N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methoxyethyl group may impart different solubility and stability properties compared to similar compounds.
特性
分子式 |
C12H19N3O2 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide |
InChI |
InChI=1S/C12H19N3O2/c1-15(6-7-17-2)9-12(16)14-11-5-3-4-10(13)8-11/h3-5,8H,6-7,9,13H2,1-2H3,(H,14,16) |
InChIキー |
MUGDXIWGCPBAFB-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC)CC(=O)NC1=CC=CC(=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


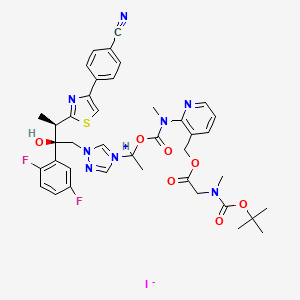

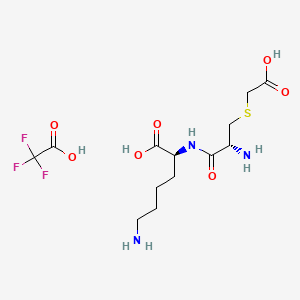

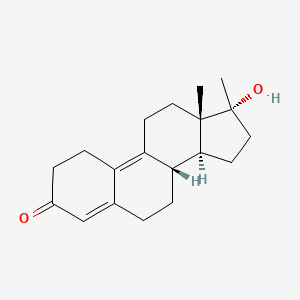
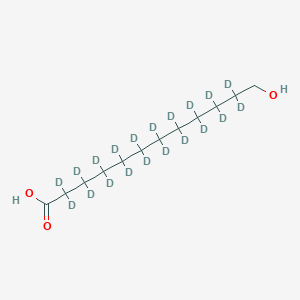
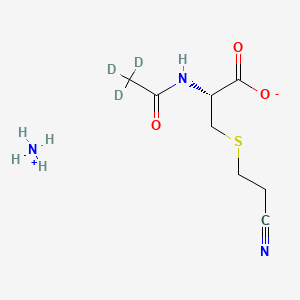
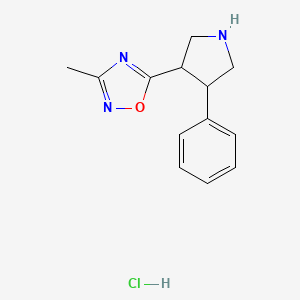
![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)
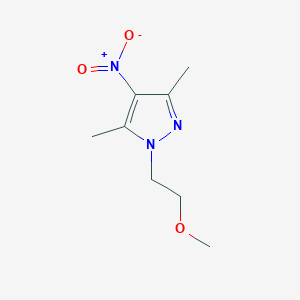
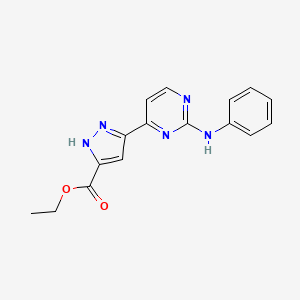
![N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)
